molecular formula C5H6Cl2N2O2S B1418288 2-Chloro-N-(4-oxo-4,5-dihydro-thiazol-2-YL)-acetamide hydrochloride CAS No. 1185301-06-7

2-Chloro-N-(4-oxo-4,5-dihydro-thiazol-2-YL)-acetamide hydrochloride

Cat. No. B1418288
M. Wt: 229.08 g/mol
InChI Key: HUEBGJHHUSWNCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(4-oxo-4,5-dihydro-thiazol-2-YL)-acetamide hydrochloride, commonly known as 2-CNA-HCl, is a chlorinated acetamide derivative. It is an important chemical compound used in scientific research and has many applications in the laboratory. 2-CNA-HCl has been used to study the biochemical and physiological effects of various compounds on a variety of organisms.

Scientific Research Applications

Thiophene Analogues and Carcinogenicity Evaluation

One study focused on the synthesis and evaluation of thiophene analogues, including compounds with structural similarities to 2-Chloro-N-(4-oxo-4,5-dihydro-thiazol-2-yl)-acetamide hydrochloride, for potential carcinogenicity. The study synthesized thiophene analogues of known carcinogens and evaluated them using in vitro assays, finding activity profiles consistent with potential carcinogenicity but casting doubt on their ability to elicit tumors in vivo (Ashby et al., 1978).

Organic Acids in Acidizing Operations

A review on the use of organic acids in acidizing operations for carbonate and sandstone formations highlights the use of various organic acids, including acetic and formic acids, for enhancing oil and gas extraction processes. This review outlines the advancements, technology, and problems associated with organic acids, focusing on their applications, limitations, and comparison with traditional hydrochloric acid (HCl) treatments (Alhamad et al., 2020).

Advanced Oxidation Processes for Water Treatment

The degradation of acetaminophen by advanced oxidation processes (AOPs) is detailed in another study, illustrating the pathways, by-products, and biotoxicity related to the process. This research may provide indirect insights into how similar compounds, like 2-Chloro-N-(4-oxo-4,5-dihydro-thiazol-2-yl)-acetamide hydrochloride, could undergo degradation or transformation in environmental or laboratory settings, highlighting the importance of understanding chemical reactivity and environmental impact (Qutob et al., 2022).

properties

IUPAC Name

2-chloro-N-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S.ClH/c6-1-3(9)7-5-8-4(10)2-11-5;/h1-2H2,(H,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEBGJHHUSWNCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NC(=O)CCl)S1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(4-oxo-4,5-dihydro-thiazol-2-YL)-acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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